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molecular formula C8H5NO2S B3146526 Thieno[2,3-c]pyridine-5-carboxylic acid CAS No. 60249-08-3

Thieno[2,3-c]pyridine-5-carboxylic acid

Cat. No. B3146526
M. Wt: 179.2 g/mol
InChI Key: RIIAHEIBOHZBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04161599

Procedure details

An initially homogeneous solution of 10 g (0.044 mole) of the nitroso derivative obtained in Example 1, 20 cc ethanol and 60 cc aqueous 20% sodium hydroxide is refluxed for 2 hours. After cooling and addition of ethanol, the resulting precipitate is filtered off, washed with ethanol and then with ether, after which it is dried. The resulting sodium salt (M.p.=260° C.; 4.7 g; 60%) is treated with 23 cc (1 equivalent) N hydrochloric acid. The material is found to dissolve at first and then to reprecipitate. It is directly recrystallized after addition of 27 cc water, to give 2.5 g (32%) pink crystals, M.p.=246° C.
Name
nitroso
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
32%

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[N:9](N=O)[CH2:8][C:7]2[S:12][CH:13]=[CH:14][C:6]=2[CH:5]1O)([OH:3])=[O:2].[OH-].[Na+]>C(O)C>[C:1]([C:4]1[CH:5]=[C:6]2[CH:14]=[CH:13][S:12][C:7]2=[CH:8][N:9]=1)([OH:3])=[O:2] |f:1.2|

Inputs

Step One
Name
nitroso
Quantity
10 g
Type
reactant
Smiles
C(=O)(O)C1C(C2=C(CN1N=O)SC=C2)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is filtered off
WASH
Type
WASH
Details
washed with ethanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with ether, after which it is dried
ADDITION
Type
ADDITION
Details
The resulting sodium salt (M.p.=260° C.; 4.7 g; 60%) is treated with 23 cc (1 equivalent) N hydrochloric acid
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve at first and then
CUSTOM
Type
CUSTOM
Details
It is directly recrystallized
ADDITION
Type
ADDITION
Details
after addition of 27 cc water

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1C=C2C(=CN1)SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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